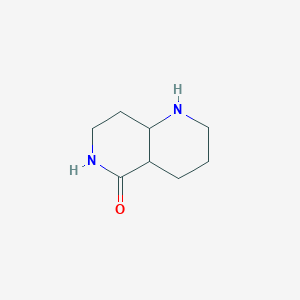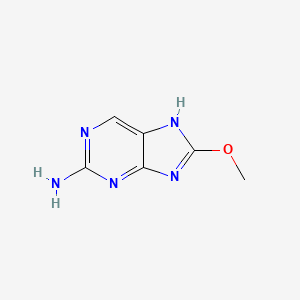
3-Methylisoquinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylisoquinolin-8-ol is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds that are significant due to their wide range of biological activities and applications in medicinal chemistry. The presence of a hydroxyl group at the 8th position and a methyl group at the 3rd position of the isoquinoline ring makes this compound a unique compound with distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylisoquinolin-8-ol can be achieved through various methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds via cyclization under acidic conditions to form the isoquinoline ring . Another method involves the phenolic coupling of 1,2,3,4-tetrahydro-1-(3-hydroxy-4-methoxybenzyl)-7-methoxy-2-methylisoquinolin-8-ol, followed by oxidation to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts, such as palladium or rhodium, can enhance the efficiency of the synthesis process . Additionally, the reaction conditions are carefully controlled to minimize the formation of side products and ensure environmental safety.
化学反応の分析
Types of Reactions
3-Methylisoquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form a ketone.
Reduction: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of 3-methylisoquinolin-8-one.
Reduction: Formation of 3-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol.
Substitution: Formation of various substituted isoquinoline derivatives depending on the reagents used.
科学的研究の応用
3-Methylisoquinolin-8-ol has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Methylisoquinolin-8-ol involves its interaction with various molecular targets and pathways. The hydroxyl group at the 8th position allows for hydrogen bonding with biological molecules, enhancing its binding affinity. Additionally, the isoquinoline ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound .
類似化合物との比較
Similar Compounds
- 7-(4-Hydroxybenzyl)-6-methoxy-3-methylisoquinolin-8-ol
- 4-((6-Methoxy-3-methylisoquinolin-7-yl)methyl)phenol
- 3-Hydroxy-1-(7-hydroxy-6-methylisoquinolin-1-yl)propan-1-one
- 3-Hydroxy-1-(7-methoxy-6-methylisoquinolin-1-yl)propan-1-one
Uniqueness
3-Methylisoquinolin-8-ol is unique due to the specific positioning of the hydroxyl and methyl groups on the isoquinoline ring. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .
特性
CAS番号 |
1037219-67-2 |
|---|---|
分子式 |
C10H9NO |
分子量 |
159.18 g/mol |
IUPAC名 |
3-methylisoquinolin-8-ol |
InChI |
InChI=1S/C10H9NO/c1-7-5-8-3-2-4-10(12)9(8)6-11-7/h2-6,12H,1H3 |
InChIキー |
VFQFUVDXDKKNEP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=N1)C(=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B11919534.png)

![5,6-dihydro-4H-Imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid](/img/structure/B11919541.png)



![Ethyl spiro[2.3]hexane-5-carboxylate](/img/structure/B11919568.png)
![1-([1,2,4]Triazolo[4,3-a]pyridin-5-yl)ethanamine](/img/structure/B11919570.png)


